O-Amino-glycerol
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminooxypropane-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3.ClH/c4-7-2-3(6)1-5;/h3,5-6H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQVDZQYGJFDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CON)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67435-00-1 | |
| Record name | 3-(aminooxy)propane-1,2-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Biochemical Pathways and Biological Roles of Glycerol Amino Metabolites
Integration of Glycerol (B35011) and Amino Acids in Central Cellular Metabolism
The metabolic pathways of glycerol and amino acids are intricately linked, providing essential precursors for energy production and the synthesis of vital cellular components.
Glyceroneogenesis Pathway and the Utilization of Amino Acid Precursors
Glyceroneogenesis is a critical metabolic pathway that synthesizes glycerol-3-phosphate (G3P) from non-carbohydrate sources. gerli.combeilstein-journals.org This pathway is particularly active in adipose tissue and the liver, especially when glucose levels are low, such as during fasting. gerli.comgoogle.com While pyruvate (B1213749) and lactate (B86563) are primary precursors, certain amino acids can also be utilized. google.comoup.commdpi.com
Alanine (B10760859), for instance, can be converted to pyruvate, which then enters the glyceroneogenesis pathway to produce G3P. gerli.com Glutamine and other amino acids that can be catabolized to intermediates of the tricarboxylic acid (TCA) cycle can also serve as precursors for glyceroneogenesis. gerli.com The key regulatory enzyme in this pathway is phosphoenolpyruvate (B93156) carboxykinase (PEPCK), which catalyzes the conversion of oxaloacetate to phosphoenolpyruvate. gerli.comgoogle.comoup.com
Table 1: Key Precursors in Glyceroneogenesis
| Precursor | Entry Point/Conversion | Key Enzyme(s) |
|---|---|---|
| Pyruvate | Converted to oxaloacetate | Pyruvate carboxylase |
| Lactate | Converted to pyruvate | Lactate dehydrogenase |
| Alanine | Converted to pyruvate | Alanine aminotransferase |
Interconnections with Glycolysis and the Tricarboxylic Acid (TCA) Cycle through Glycerol and Amino Acid Catabolism
Glycerol and amino acids are connected to the central energy-producing pathways of glycolysis and the TCA cycle. Glycerol, derived from the breakdown of triglycerides, can be phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis. nih.govaocs.orgCurrent time information in Bangalore, IN. This allows glycerol to be used for energy production or for gluconeogenesis. pharmaffiliates.com
Amino acids, after the removal of their amino group (deamination), can enter the central metabolic pathways at various points. as-1.co.jprsc.org For example, alanine is converted to pyruvate, aspartate to oxaloacetate, and glutamate (B1630785) to α-ketoglutarate, all of which are intermediates in glycolysis or the TCA cycle. nih.govchemsrc.com This metabolic flexibility allows the cell to utilize a variety of fuel sources depending on its nutritional state. aocs.org
Biosynthesis of Glycerol Phosphates and Their Role in Lipid and Membrane Structures
Glycerol-3-phosphate (G3P) is the foundational molecule for the synthesis of glycerolipids, which include triglycerides for energy storage and phospholipids (B1166683), the primary components of cellular membranes. impurity.com The biosynthesis of G3P can occur through two main routes: the reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP) or the phosphorylation of free glycerol by glycerol kinase. impurity.com
Once formed, G3P serves as the backbone to which fatty acids are attached through ester linkages, a process initiated by glycerol-3-phosphate acyltransferase (GPAT). impurity.com The resulting phospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine, are amphipathic molecules that form the lipid bilayer structure of membranes, crucial for cellular integrity and function. impurity.comlabmix24.comcymitquimica.com
Cellular Interactions and Physiological Impact of Glycerol-Amino Species
The interplay between glycerol and amino acid metabolism has significant physiological consequences, influencing cellular processes from nutrient assimilation to membrane adaptation.
Glycerol's Influence on Cellular Amino Acid Levels and Metabolism
The metabolism of glycerol can impact cellular amino acid pools and their utilization. Studies have shown that in some organisms, the availability of glycerol can influence the catabolism of amino acids. For instance, in Legionella pneumophila, a metabolic switch from amino acid utilization to glycerolipid metabolism is observed, regulated by the CsrA protein. During certain growth phases, this bacterium preferentially uses amino acids like serine for energy, while in other phases, it shifts to metabolizing glycerol.
Furthermore, in human lung carcinoma cells, glucose, the precursor for de novo glycerol synthesis, has been shown to contribute to the carbon backbone of several non-essential amino acids, including serine, glycine, alanine, glutamate, and aspartate. This highlights the interconnectedness of carbohydrate, lipid, and amino acid metabolism. In Escherichia coli, supplementation with certain amino acids, such as arginine and serine, has been found to accelerate the assimilation of glycerol, suggesting a cooperative relationship in nutrient utilization. Conversely, a deficiency in glycerol-3-phosphate dehydrogenase can lead to compensatory increases in amino acid metabolism to support processes like gluconeogenesis.
Role of Glycerol-Amino Acid Esters in Bacterial Membrane Structure and Adaptation Mechanisms
In bacteria, the modification of membrane phospholipids with amino acids plays a crucial role in adaptation to environmental stresses. These modified lipids are a class of lipoamino acids. gerli.com One well-studied example is the aminoacylation of phosphatidylglycerol, a major component of bacterial membranes. The addition of positively charged amino acids, such as lysine (B10760008) or alanine, to the negatively charged headgroup of phosphatidylglycerol reduces the net negative charge of the bacterial cell surface. This modification can confer resistance to cationic antimicrobial peptides, which are part of the host's innate immune response.
The content of these amino acid-containing phospholipids can change in response to environmental conditions. For example, in Staphylococcus aureus, the proportion of lysyl-phosphatidylglycerol increases at acidic pH. These lipids are synthesized by enzymes called aminoacyl-phosphatidylglycerol synthases, which transfer an amino acid from an aminoacyl-tRNA to phosphatidylglycerol. In addition to acylated glycerol, some bacterial lipids feature an amino acid linked to a glycerol backbone via an ether bond, further diversifying the chemical properties of bacterial membranes. mdpi.com
Enzymatic Systems Involved in Glycerol Metabolism and Their Regulation by Amino Acid Interactions
The catabolism of glycerol is a fundamental process that connects lipid and carbohydrate metabolism, initiated by a series of key enzymatic reactions. In most organisms, from bacteria to eukaryotes, glycerol is first phosphorylated by glycerol kinase (GK) to produce sn-glycerol-3-phosphate (G3P). mitoproteome.org This step is crucial as it traps glycerol within the cell. mitoproteome.org Subsequently, G3P is oxidized to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase (GPDH) . fishersci.ca DHAP is a central intermediate that directly enters the glycolytic and gluconeogenic pathways. metabolomicsworkbench.orgciteab.com An alternative pathway, present in some bacteria, involves the direct oxidation of glycerol to dihydroxyacetone (DHA) by a glycerol dehydrogenase , followed by phosphorylation to DHAP by a DHA kinase. metabolomicsworkbench.orgciteab.com
The regulation of these enzymatic systems is complex and can be significantly influenced by the availability and metabolism of amino acids. Although direct allosteric regulation of glycerol metabolic enzymes by amino acids is not a primary control mechanism, their metabolic pathways are intricately linked. For instance, during periods of low glucose, cells can synthesize glucose from non-carbohydrate sources like lactate, glycerol, and amino acids through gluconeogenesis. ctdbase.orgfishersci.fi Amino acids such as alanine and glutamine can be converted to pyruvate or other intermediates of the citric acid cycle (TCA), which then form oxaloacetate, a precursor for gluconeogenesis that merges with the pathway fed by glycerol. fishersci.fiwikipedia.org
This metabolic intersection implies a regulatory balance; when amino acids are abundant and being used for energy, the demand for glycerol as a gluconeogenic precursor may be altered. Conversely, providing glycerol as a dietary supplement can have a protein-sparing effect. wikipedia.orgnih.gov Studies in fish have shown that dietary glycerol can decrease the catabolism of amino acids, making them more available for functions like protein synthesis and growth. wikipedia.orgnih.gov Furthermore, the growth of certain yeasts on glycerol as a sole carbon source is dependent on the presence of amino acid supplements, indicating a supportive or regulatory role of amino acids in sustaining the central metabolic activity required for glycerol utilization. wikipedia.org
Table 1: Key Enzymes in Glycerol Metabolism and Their Metabolic Context This table summarizes the primary enzymes involved in the initial stages of glycerol catabolism and notes on their interaction with amino acid metabolic pathways.
| Enzyme | Abbreviation | Function | Metabolic Intersection with Amino Acids |
| Glycerol Kinase | GK | Phosphorylates glycerol to glycerol-3-phosphate (G3P), trapping it in the cell. mitoproteome.org | Activity is linked to the overall energy state, which is influenced by amino acid catabolism. |
| Glycerol-3-Phosphate Dehydrogenase | GPDH / GlpD | Oxidizes G3P to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis/gluconeogenesis. fishersci.ca | DHAP is a common intermediate in pathways fueled by both glycerol and glucogenic amino acids. metabolomicsworkbench.orgfishersci.fi |
| Glycerol Dehydrogenase | Gdh | Oxidizes glycerol to dihydroxyacetone (DHA) in an alternative pathway found in some bacteria. metabolomicsworkbench.org | Competes with the main glycerol utilization pathway, indirectly affecting the carbon flow from other sources like amino acids. |
Microbial Biotransformations Involving Glycerol and Amino Acids
Microbial biotransformation harnesses the enzymatic power of microorganisms to convert raw materials into valuable chemical compounds. uni.lu Glycerol, an abundant and low-cost byproduct of the biodiesel industry, has become an attractive carbon source for such processes. nih.gov The interaction between glycerol and amino acid metabolic pathways is being actively exploited in biotechnology to produce a range of valuable molecules.
Engineered Microbial Systems for Amino Acid Production from Glycerol as a Carbon Source
Metabolic engineering has enabled the development of microbial cell factories capable of producing amino acids from glycerol. A prominent example is the soil bacterium Corynebacterium glutamicum , which is naturally used for the large-scale industrial production of amino acids like L-glutamate and L-lysine but cannot naturally utilize glycerol. mpg.deguidetopharmacology.org
To overcome this limitation, researchers have engineered C. glutamicum by introducing genes from Escherichia coli that encode the necessary enzymes for a glycerol utilization pathway. mpg.de Specifically, the introduction of genes for the glycerol facilitator (glpF ), glycerol kinase (glpK ), and glycerol-3-phosphate dehydrogenase (glpD ) allows the bacterium to efficiently uptake and metabolize glycerol. mpg.defishersci.ca The engineered strains can then use glycerol as the sole carbon source to produce significant quantities of L-lysine and L-glutamate. mpg.de This strategy effectively integrates glycerol into the central carbon metabolism, which provides the necessary precursors for the bacterium's native, high-flux amino acid biosynthesis pathways.
Similarly, other microorganisms like Pseudomonas putida have been engineered to produce specialty amino acids. For example, by introducing enzymes from Methylobacterium extorquens, P. putida was modified to produce N-methylglutamate using glycerol as the carbon source. fishersci.ca
Table 2: Examples of Engineered Microorganisms for Amino Acid Production from Glycerol This interactive table provides examples of microbial systems engineered to convert glycerol into various amino acids.
| Microorganism | Engineering Strategy | Carbon Source | Amino Acid Produced |
| Corynebacterium glutamicum | Expression of E. coli glpF, glpK, and glpD genes. mpg.de | Glycerol | L-Glutamate, L-Lysine mpg.de |
| Corynebacterium glutamicum | Expression of E. coli glpFKD genes for succinate (B1194679) production, adaptable for amino acid precursors. fishersci.ca | Glycerol | Succinate (precursor for amino acids) fishersci.ca |
| Pseudomonas putida | Expression of heterologous enzymes from Methylobacterium extorquens. fishersci.ca | Glycerol | N-Methylglutamate fishersci.ca |
| Escherichia coli | Overexpression of L-phenylalanine pathway genes and enzyme cascades. wikipedia.org | Glycerol, Glucose | (S)-mandelic acid (from L-Phe) wikipedia.org |
Enzymatic Conversions and Biocatalysis in Yeast and Bacteria for Glycerol-Amino Compound Synthesis
Beyond producing standard amino acids, enzymatic conversions in microorganisms are being explored to synthesize novel compounds derived from glycerol and amino acids. This approach uses either whole microbial cells as biocatalysts or isolated enzymes to perform specific chemical reactions. nih.gov
A notable application is the synthesis of amino acid-based biosurfactants. In this "green" approach, oleaginous yeasts, such as Cutaneotrichosporon curvatus , are first cultivated under conditions that favor the conversion of crude glycerol into microbial lipids (triacylglycerides). These lipids are then harvested and can be enzymatically N-acylated with an amino acid. This reaction, often catalyzed by enzymes like lipases in non-aqueous media, links the fatty acid component (derived from glycerol) to the amino group of an amino acid, creating a high-value amphiphilic biosurfactant molecule.
Other enzymes, such as aminoacylases , are also being investigated for their ability to catalyze N-acylation reactions, sometimes with greater specificity, to produce N-fatty-acyl-amino acids. These biocatalytic processes represent a sophisticated way of combining the chemical backbones of glycerol (via fatty acids) and amino acids to create novel, functional molecules with applications in various industries.
Table 3: Biocatalytic Synthesis of Glycerol-Amino Compounds This table details enzymatic and whole-cell biotransformation processes that utilize glycerol and amino acids to synthesize new compounds.
| Biocatalyst | Substrates | Process | Product |
| Oleaginous Yeast (C. curvatus) + Lipase (B570770) | Crude Glycerol, Amino Acids | 1. Fermentation of glycerol to produce microbial oil. 2. Enzymatic N-acylation of the resulting fatty acids with an amino acid. | Amino Acid-Based Biosurfactants (N-acyl-amino acids) |
| Acetobacter suboxydans | Glycerol | Whole-cell biotransformation (oxidation). uni.lu | Dihydroxyacetone (a related glycerol metabolite) uni.lu |
| Streptomyces mobaraensis Acylase | Fatty Acids, Lysine | Enzymatic N-acylation in an aqueous/organic system. | ε-lauroyl-lysine (a type of N-acyl-amino acid) |
Advanced Research Applications of Glycerol Amino Systems
Glycoconjugate and Peptidomimetic Design
The design of molecules that mimic the structure and function of natural peptides and carbohydrates is a key area of research for developing new therapeutics and biological probes. O-Amino-glycerol derivatives serve as crucial building blocks in this field, enabling the synthesis of complex architectures such as glycopeptide and oligonucleotide mimics.
The synthesis of glycopeptide and oligonucleotide mimics often utilizes building blocks derived from sugars and amino acids. nih.govresearchgate.net O-amino functional groups are particularly valuable due to their high nucleophilicity and ability to form stable N-oxyamide or oxime linkages. nih.govresearchgate.net While much of this work has focused on sugar-based aminooxy acids, the glycerol (B35011) backbone provides a flexible and versatile alternative for creating these mimics. csic.es
Glycerol-based linkers are employed to attach functional groups, such as lipids, to the termini of oligonucleotides. csic.es For example, a common amino derivative of glycerol has been used to create solid-phase supports for the synthesis of oligonucleotides with modified 3'-termini. umich.edu This approach allows for the introduction of various functionalities, including alkylamines, which can improve the pharmacological properties of antisense probes. umich.edu In one patented method, an amino-glycerol linker sequence was explicitly used in the synthesis of lipid-conjugated oligonucleotides designed to inhibit telomerase, highlighting the utility of this scaffold in creating potent therapeutic agents with enhanced cellular uptake. google.com
These synthetic strategies demonstrate the successful use of glycerol-derived scaffolds in generating novel glycoconjugates and oligonucleotide mimics. nih.govresearchgate.net The incorporation of O-amino features via a glycerol backbone is a key technique for producing bioconjugates with potential applications in diagnostics and therapy. umich.edu
The bond formed from an aminooxy component, known as an N-oxyamide bond, has unique structural properties due to repulsion between the electron lone pairs on the adjacent nitrogen and oxygen atoms. nih.gov This feature has been exploited to create specific turn structures in peptides, leading to the development of new foldamers—small molecules that mimic the secondary structures of proteins. nih.gov
While extensive research has been conducted on N-oxyamide-linked peptides derived from sugar-aminooxy acids mdpi.comresearchgate.net, the principles apply to derivatives from glycerol-aminooxy components as well. For instance, studies on glycopeptides with N-oxyamide linkages have suggested the formation of stable, turn-like structures in solution. researchgate.net The synthesis of peptides containing N-aminoglycine, a related hydrazino acid, provides a backbone-modified structure that can be used to scan different peptide conformations, such as the polyproline II helix and β-hairpins. nih.gov The ability to introduce a reactive handle into the peptide backbone via the aminooxy group allows for late-stage modifications, creating libraries of peptidomimetics with diverse structural properties. nih.gov These conformational studies are crucial for designing peptidomimetics that can effectively mimic the function of their natural counterparts.
Enzyme Modulation and Inhibition Studies
Glycerol and its derivatives are known to interact with enzymes, influencing their stability, activity, and binding capabilities. The study of these interactions is critical for understanding biological processes and for designing novel enzyme inhibitors.
Glycerol is widely used as a cosolvent to enhance the physical stability of proteins and enzymes. nih.govasianpubs.org It generally stabilizes the native conformation of proteins, protecting them against denaturation and aggregation. nih.govacs.org The stabilizing effect is often explained by the "preferential interaction theory," which posits that glycerol is preferentially excluded from the protein surface, shifting the conformational equilibrium towards a more compact and stable state. nih.gov This effect can lead to increased chemical stability by reducing the rates of degradation reactions such as deamidation and hydrolysis. nih.gov
However, the impact of glycerol is not universally positive and is highly dependent on the specific enzyme, its concentration, and environmental factors like pH. csic.es While some studies show that glycerol enhances enzyme activity and thermal stability asianpubs.orgmdpi.com, others report a decrease in specific activity. acs.org This reduction can result from several factors, including increased structural compactness, the stripping of water molecules from the enzyme surface, and competitive inhibition by glycerol in the substrate-binding site. acs.org Therefore, while glycerol is a common stabilizing agent, its precise effect must be evaluated for each specific enzyme and application. csic.es
Table 1: Effects of Glycerol on Different Enzymes
| Enzyme | Observed Effect | Potential Reason | Reference |
|---|---|---|---|
| Affibody (GA-Z) | Increased chemical and physical stability | Induces a more compact and stable conformation | nih.gov |
| α-Chymotrypsin | Slight increase in activity and stability | Stabilization against denaturation | asianpubs.org |
| Industrial Enzymes (Lipase, Cellobiohydrolase, Endoglucanase) | Varied (decreased, neutral, or activated) | Enzyme-dependent interactions, structural compactness, water stripping, competitive inhibition | acs.org |
The specific interactions between glycerol and amino acid residues within an enzyme's binding pocket are crucial for understanding its mechanism of action and for designing inhibitors. In enzymes such as glycerol kinase, glycerol binds deep within the catalytic cleft, held in place by hydrogen bonds with multiple residues. nih.gov For example, in Enterococcus casseliflavus glycerol kinase, mutations of a key histidine residue (His232) located about 25 Å from the catalytic site can alter enzyme activity by inducing long-range conformational changes that reposition other residues, like Arg18, for more optimal ATP binding and phosphoryl transfer. nih.gov
In other enzymes, like type II dehydroquinase, the glycerol-binding pocket involves direct hydrogen-bonding interactions with the main-chain atoms of residues such as Asn12, Arg15, Arg18, and Arg19. researchgate.net Chemical modification studies on glycerol dehydrogenase from Enterobacter aerogenes have shown that specific lysine (B10760008) and cysteine residues are essential for its function. nih.gov Glycerol was found to protect the enzyme from inactivation by a reagent that targets these residues, indicating their proximity to the glycerol binding site. nih.gov Similarly, studies on indole-3-glycerol phosphate (B84403) synthase have identified conserved active site amino acids (e.g., Lys119, Glu168) as critical for ligand binding and catalysis. acs.org Understanding how specific amino acid residues contribute to glycerol binding and catalytic activity is fundamental for enzyme engineering and drug development. pnas.orgpnas.org
Derivatives that combine an amino functionality with other chemical scaffolds have been successfully evaluated as inhibitors for various enzymes. For instance, derivatives of the Monascus pigment, created by incorporating unnatural amino acids, have shown inhibitory activity against diet-related enzymes like lipase (B570770) and α-glucosidase. oup.com Derivatives containing hydrophobic amino acid moieties, such as penicillamine (B1679230), were particularly effective noncompetitive inhibitors of lipase. oup.com The same penicillamine derivative also acted as a mixed-type inhibitor of α-glucosidase. oup.com
In another line of research, umbelliferone (B1683723) aminoalkyl derivatives were tested as inhibitors of oxidosqualene cyclase, an enzyme involved in cholesterol biosynthesis. tandfonline.com The inhibitory activity was highly dependent on the structure of the aminoalkyl side chain, with N,N-dimethyl- or N,N-methylallylamino terminal groups on a flexible chain proving most effective. tandfonline.com Furthermore, 5-amino-4-imidazole carboxamide ribotide (AICAR), an aminoimidazole derivative, was found to inhibit fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis, demonstrating that amino-derivatives can serve as potent metabolic regulators. nih.gov While direct studies evaluating this compound as an enzyme inhibitor are not widespread, the success of these related amino-derivatives suggests that the this compound scaffold is a promising starting point for designing novel enzyme inhibitors. oup.comresearchgate.net
Table 2: Examples of Amino-Derivatives as Enzyme Inhibitors
| Inhibitor Class | Target Enzyme | Type of Inhibition | Key Structural Feature | Reference |
|---|---|---|---|---|
| Monascus Pigment Derivatives | Lipase | Noncompetitive | Hydrophobic amino acid moiety (e.g., penicillamine) | oup.com |
| Monascus Pigment Derivatives | α-Glucosidase | Mixed | Penicillamine moiety with sulfhydryl group | oup.com |
| Umbelliferone Aminoalkyl Derivatives | Oxidosqualene Cyclase | Not specified | 7-linked flexible carbon chain with a terminal amino group | tandfonline.com |
Material Science and Interface Chemistry
Development and Characterization of Glycerol-Amino Acid Based Surfactants and Their Performance in Emulsion Stabilization
Glycerol-amino acid based surfactants represent a significant class of bio-based amphiphiles, drawing attention for their derivation from renewable resources, biocompatibility, and biodegradability. academie-sciences.frmdpi.com These molecules, which mimic natural structures like phospholipids (B1166683), are composed of a hydrophobic tail (typically a fatty acid alkyl chain) and a hydrophilic head group derived from an amino acid, linked together via a glycerol backbone. csic.es The synthesis can be achieved through both chemical and enzymatic routes, with enzymatic methods offering high selectivity under mild conditions. csic.esrsc.org For instance, proteases and lipases can catalyze the esterification of a primary hydroxyl group of glycerol with the carboxyl group of an Nα-protected amino acid. csic.esrsc.org
The performance of these surfactants is intrinsically linked to their molecular structure, including the nature of the amino acid and the length of the hydrophobic alkyl chain. researchgate.net Key parameters used for characterization include the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, and the ability to reduce surface and interfacial tension. Studies on soap-type amphiphiles with alkyl chains (C10-C16) linked by an ether group to a glycerol-amino acid head have shown that these derivatives possess superior surface properties compared to conventional soaps. nih.gov For example, a comparison between Phenylalanine-glycerol ether (PhGE(12)) and Tyrosine-glycerol ether (TyrGE(12)) surfactants revealed that PhGE(12) achieves lower interfacial tension values and demonstrates faster adsorption at the interface. researchgate.net
The emulsifying capability of these surfactants is a direct result of their interfacial activity. The introduction of an amino acid headgroup enhances the hydrophilicity and promotes the formation of a dense, strong interfacial film at the oil-water boundary. e3s-conferences.org This leads to improved droplet capture and stabilization of emulsions. e3s-conferences.org Research on oil-in-water (O/W) emulsions stabilized by PhGE(12) and TyrGE(12) found that PhGE(12) produced more stable emulsions. researchgate.net This was attributed to the lower interfacial tension achieved with PhGE(12), which resulted in smaller initial droplet sizes and higher apparent viscosity of the emulsion. researchgate.net Furthermore, the specific counterion used in salt-form amino acid surfactants can dramatically affect emulsion formation; the use of potassium salts of N-acyl amino acids in a glycerol-water aqueous phase can enable the formation of nanoemulsions with droplet sizes between 20 and 400 nm using standard rotor-stator mixers. google.com
Below is a table summarizing the properties of selected glycerol-amino acid based surfactants.
| Surfactant Type | Hydrophobic Chain | Amino Acid Head Group | Key Research Finding | Citation |
|---|---|---|---|---|
| Glycerol Ether Surfactant | C12 | Phenylalanine (PhGE(12)) | Exhibits lower interfacial tension and forms more stable O/W emulsions compared to TyrGE(12). | researchgate.net |
| Glycerol Ether Surfactant | C12 | Tyrosine (TyrGE(12)) | Shows slower interfacial adsorption compared to PhGE(12). | researchgate.net |
| Glycerol-Amino Acid Conjugates | Various | Arginine | Synthesized via protease-catalyzed esterification with yields up to 80%. These surfactants can form multiple emulsions (W/O/W). | csic.es |
| N-acyl Amino Acid Salt | Various | Various (e.g., Sarcosine, Glutamic Acid) | Potassium salts in a glycerol/water phase allow for the formation of nanoemulsions (20-400 nm droplets) with low energy methods. | google.com |
| Aromatic Amino Acid-Glycerol Ethers | C10-C16 | Histidine, Tyrosine, Phenylalanine, Tryptophan | Demonstrated superior surface properties compared to conventional soaps. | nih.gov |
Investigation of Deep Eutectic Solvents Comprising Amino Acids and Glycerol
Deep Eutectic Solvents (DES) are a class of designer solvents that have gained significant interest as green alternatives to traditional organic solvents. nih.govnih.gov They are typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which interact through strong hydrogen bonds to create a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov Natural Deep Eutectic Solvents (NADES) utilize components from natural sources like amino acids, sugars, and organic acids, making them attractive for their low toxicity and high biodegradability. nih.govui.ac.id
In systems composed of amino acids and glycerol, glycerol acts as the HBD. mdpi.com However, the formation of a stable, homogeneous liquid DES is not universal for all amino acids. A comprehensive study that examined 22 different amino acids in combination with glycerol found that only three—L-proline, L-lysine, and L-arginine—formed stable DES. nih.govmdpi.comresearchgate.net This indicates that specific structural features of the amino acid are crucial for promoting eutectic formation. mdpi.com
The physicochemical properties of these amino acid-glycerol DES are significantly influenced by the components. Research has shown that the HBD (glycerol in this case) has a more substantial impact on physical properties like viscosity and surface tension than the identity of the amino acid itself. nih.govmdpi.com For instance, glycerol-based DES exhibit much higher surface tensions (>80 mN/m) compared to those made with ethylene (B1197577) glycol (<60 mN/m). mdpi.com This is attributed to stronger intermolecular cohesion and hydrogen bonding between the amino acids and glycerol. mdpi.com This is further supported by the observation that for glycerol-based DES, the surface tension increased in the order of proline < lysine < arginine, which corresponds to the increasing number of available hydrogen-bonding sites on the amino acid. mdpi.com The viscosity of these mixtures is also notably high, a characteristic feature of glycerol-based systems. ui.ac.idmdpi.com
The table below presents data from investigations into amino acid-glycerol deep eutectic solvents.
| HBA (Amino Acid) | HBD | Molar Ratio (AA:HBD) | Forms Homogeneous Liquid? | Key Physical Property Finding | Citation |
|---|---|---|---|---|---|
| L-Proline | Glycerol | 1:3 | Yes | Forms a stable, well-characterized DES. Serves as a benchmark for amino acid-based DES. | nih.govresearchgate.net |
| L-Lysine | Glycerol | 1:4.5 | Yes | Forms a stable liquid. The resulting mixture with water has a high pH (11-12). | mdpi.com |
| L-Arginine | Glycerol | 1:4.5 | Yes | Forms a stable liquid. Exhibits the highest surface tension among the stable glycerol-based DES tested. | mdpi.com |
| L-Alanine | Glycerol | 1:3 | No | Did not form a stable, homogeneous liquid in systematic studies. | mdpi.com |
| L-Glycine | Glycerol | 1:3 | No | Did not form a stable, homogeneous liquid. The resulting mixture with water has a pH of 5-6. | mdpi.com |
| L-Valine | Glycerol | Not specified | Yes (as HBA) | Used as an HBA with glycerol as an HBD to prepare DES for use in capillary electrophoresis. | nih.govresearchgate.net |
| L-Leucine | Glycerol | Not specified | Yes (as HBA) | Used as an HBA with glycerol as an HBD to prepare DES for use in capillary electrophoresis. | nih.govresearchgate.net |
Computational and Spectroscopic Characterization of Glycerol Amino Compounds
The computational and spectroscopic analysis of glycerol-amino compounds, including O-Amino-glycerol, provides fundamental insights into their structure, behavior, and potential functions. These methods are crucial for understanding the molecular properties that govern their interactions in various systems.
Evolutionary and Prebiotic Chemistry of Glycerol and Amino Acid Interplay
Proposed Prebiotic Synthesis Routes for Glycerol (B35011) and Amino Acid Precursors
The formation of glycerol and amino acids on the early Earth is thought to have occurred through both endogenous (terrestrial) and exogenous (extraterrestrial) processes. A variety of plausible chemical pathways have been proposed, supported by experimental evidence and theoretical models.
Glycerol Synthesis:
One significant hypothesis for the origin of prebiotic glycerol is its formation in interstellar ices. nih.gov Research has demonstrated that the exposure of methanol-based interstellar ice analogues to ionizing radiation can lead to the formation of glycerol. nih.gov These interstellar grains, containing newly synthesized glycerol, could have been delivered to a nascent Earth via comets and meteorites, providing a ready source of this vital molecule. nih.gov
On the early Earth, a proposed pathway for glycerol synthesis is linked to the cyanosulfidic protometabolism. In this model, the synthesis of glyceraldehyde is a key step. Dihydroxyacetone, a more stable isomer of glyceraldehyde, can be reduced to form glycerol. This terrestrial synthesis route highlights a potential connection between the formation of sugars and glycerol.
Amino Acid Synthesis:
The prebiotic synthesis of amino acids has been a central focus of origin-of-life research since the landmark Miller-Urey experiment. This experiment demonstrated that amino acids could be formed from a mixture of reducing gases (methane, ammonia (B1221849), and hydrogen) and water subjected to electrical discharges, simulating lightning in the early Earth's atmosphere. royalsocietypublishing.org
Another critical proposed pathway for amino acid synthesis is the Strecker synthesis. This reaction involves the treatment of an aldehyde with ammonia and hydrogen cyanide to produce an α-aminonitrile, which is then hydrolyzed to yield an amino acid. youtube.com The precursors for the Strecker synthesis, aldehydes and hydrogen cyanide, are thought to have been present on the prebiotic Earth. youtube.com
Similar to glycerol, an exogenous origin for amino acids has also been proposed. The detection of amino acids in meteorites suggests that these molecules could have been synthesized in space and delivered to Earth. Some meteorites have been found to contain an excess of certain L-amino acids, which has implications for the origin of homochirality.
Table 1: Proposed Prebiotic Synthesis Routes for Glycerol and Amino Acid Precursors
| Molecule | Proposed Synthesis Route | Key Precursors | Plausible Environment |
|---|---|---|---|
| Glycerol | Radiation-induced synthesis in interstellar ices | Methanol-based ices | Interstellar medium |
| Reduction of dihydroxyacetone | Dihydroxyacetone (from glyceraldehyde) | Terrestrial, cyanosulfidic protometabolism | |
| Amino Acids | Miller-Urey synthesis | Methane, ammonia, hydrogen, water | Early Earth atmosphere (with energy input) |
| Strecker synthesis | Aldehydes, ammonia, hydrogen cyanide | Aqueous environments on early Earth | |
| Synthesis in interstellar ices | Interstellar molecules (e.g., H₂O, CO₂, CO, CH₃OH, NH₃) | Interstellar medium |
Considerations of Common Chemical Origins and Homochirality in Early Life Chemistry
The independent synthesis of various essential biomolecules under different conditions presents a puzzle for the origin of life. However, emerging research suggests a common chemical origin for many of these molecules, including glycerol and amino acids. Furthermore, the homochirality of life—the exclusive use of one of two mirror-image forms of chiral molecules—is a fundamental and unresolved question.
Common Chemical Origins:
The concept of a "cyanosulfidic protometabolism" proposes a unified chemical pathway for the synthesis of the precursors of ribonucleotides, amino acids, and lipids from simple, prebiotically plausible molecules such as hydrogen cyanide. nih.gov This model suggests that the building blocks of life did not arise in isolation but were products of a shared and interconnected chemical network. semanticscholar.org
In this protometabolism, the same network of reactions, driven by UV light and utilizing hydrogen sulfide (B99878) as a reductant, can produce glyceraldehyde (a precursor to glycerol) and the α-aminonitrile precursors of several amino acids, including glycine, serine, alanine (B10760859), and threonine. nih.gov This shared origin provides a chemically robust explanation for the co-emergence of these critical biomolecules on the early Earth. nih.gov
Homochirality:
A defining feature of life is its homochirality; for instance, proteins are exclusively composed of L-amino acids, and nucleic acids contain D-sugars. The origin of this single-handedness from a presumably racemic prebiotic environment is a major enigma. Several hypotheses have been put forward to explain the emergence of homochirality:
Extraterrestrial Influence: The discovery of an enantiomeric excess of certain L-amino acids in meteorites has led to the suggestion that the initial chiral bias on Earth was seeded by extraterrestrial delivery.
Circularly Polarized Light: It has been proposed that circularly polarized light from celestial sources could have preferentially destroyed one enantiomer of a chiral molecule, leading to an excess of the other. mdpi.com
Chiral Mineral Surfaces: The surfaces of certain minerals are chiral and could have acted as templates for the preferential synthesis or adsorption of one enantiomer over the other. pnas.org
Autocatalysis and Amplification: Some chemical systems are capable of autocatalysis, where a chiral product acts as a catalyst for its own formation. Such a system, starting with a small statistical fluctuation in enantiomeric excess, could amplify this imbalance to a state of homochirality. pnas.org
The resolution of the origin of homochirality is crucial for understanding the transition from prebiotic chemistry to biology, as the stereospecific interactions of homochiral molecules are essential for the formation of stable and functional biopolymers like proteins and nucleic acids. pnas.orgnih.gov
Table 2: Concepts of Common Chemical Origins and Homochirality
| Concept | Description | Key Implications for Prebiotic Chemistry |
|---|---|---|
| Common Chemical Origin (Cyanosulfidic Protometabolism) | A unified reaction network that produces precursors for ribonucleotides, amino acids, and lipids from simple starting materials like hydrogen cyanide. nih.gov | Suggests a simultaneous emergence of the building blocks of life, avoiding the need for separate, potentially incompatible, synthesis pathways. |
| Homochirality | The property of life to exclusively use one of two enantiomers (mirror-image forms) of chiral molecules (e.g., L-amino acids). | A fundamental and unresolved question about the origin of life. The mechanism for the initial symmetry breaking and subsequent amplification is a subject of intense research. |
Emerging Research Directions and Future Perspectives in O Amino Glycerol Science
Development of Novel Synthetic Strategies and Advanced Biocatalytic Systems
The future development of O-Amino-glycerol applications is intrinsically linked to the ability to produce it and its derivatives efficiently and selectively. Current research points toward two promising avenues: advanced chemical synthesis and biocatalytic systems.
While direct synthetic routes for this compound are not extensively documented in current literature, analogous strategies provide a blueprint for future work. For instance, the synthesis of related β-amino alcohols from glycerol (B35011) demonstrates the feasibility of converting the glycerol backbone into amino-functionalized products. scielo.brrsc.org A key challenge and future research direction lies in developing methods that specifically and efficiently introduce the O-amino (aminooxy) functionality onto the glycerol structure.
Biocatalytic approaches, which use enzymes to perform chemical transformations, offer a powerful and sustainable alternative to traditional chemical synthesis. Research into the enzymatic synthesis of Nα-protected amino acid glyceryl esters has shown that lipases and proteases can selectively acylate one of the primary hydroxyl groups of glycerol. rsc.orgresearchgate.net These methods can achieve high yields (61–89%) under mild conditions. rsc.orgresearchgate.net This existing work on creating ester linkages between amino acids and glycerol lays the groundwork for developing advanced biocatalytic systems. Future research will likely focus on identifying or engineering enzymes capable of forming the specific C-O-N linkage of this compound, potentially using glycerol as a starting material in a biocatalytic cascade reaction. The development of such enzymatic processes would be a significant step towards the green synthesis of this valuable compound. researchgate.net
In-depth Mechanistic Studies of Biological Roles in Cellular Systems
A critical frontier in this compound science is the elucidation of its biological roles. Currently, there is a significant gap in the understanding of how this compound interacts with cellular systems and its specific metabolic fate. Future research must focus on in-depth mechanistic studies to explore these functions.
Glycerol itself is a fundamental molecule in biology, serving as the structural backbone of lipids (triglycerides and phospholipids) that form cell membranes. biologyonline.commdpi.com It is also a key metabolite, feeding into essential energy-producing pathways like glycolysis and gluconeogenesis. biologyonline.commdpi.comlibretexts.org Furthermore, derivatives such as O-glycans (oligosaccharides linked to serine or threonine residues) are crucial in protein function and cell-cell recognition. nih.gov
Given this context, this compound's structural similarity to these vital molecules suggests it may have significant, unexplored biological activities. Future investigations should aim to answer several key questions:
Is this compound recognized by enzymes in metabolic pathways?
Can it be incorporated into larger biomolecules, such as lipids or glycoconjugates?
Does the aminooxy group confer unique properties or reactivities within a biological environment?
Answering these questions will be paramount to understanding its potential as a therapeutic agent or as a building block for biocompatible materials.
Exploration of Advanced Bio-materials and Potential Therapeutic Applications
The unique bifunctional nature of this compound makes it an attractive building block for advanced materials and therapeutics. The hydroxyl groups provide sites for polymerization or attachment to surfaces, while the aminooxy group offers a handle for specific chemical ligation.
Potential Therapeutic Applications: Preliminary findings indicate that this compound is used as an intermediate in the synthesis of compounds with therapeutic potential. Specifically, it is a building block for:
Bicyclo[3.1.0]hexanyl-oxazolidinones , which are being investigated for use as antibiotics.
Heterocyclylcyclohexanecarbothioamides , which have potential applications as smooth muscle relaxants.
This highlights the immediate value of this compound as a precursor for pharmaceutically active molecules. Further research is expected to expand this scope, exploring other derivatives and their biological activities. The synthesis of β-amino alcohols from glycerol has already yielded compounds with antibacterial and antitubercular activity, suggesting a promising path for this compound derivatives as well. scielo.br
Advanced Bio-materials: The field of glycerol-based polymers is rapidly expanding, with materials like poly(glycerol sebacate) (PGS) being recognized for their biocompatibility and tunable mechanical properties, making them suitable for tissue engineering. sigmaaldrich.comnih.gov By incorporating amino acids or other functional monomers, researchers are creating sophisticated biomaterials. For example, multifunctional scaffolds based on poly(glycerol-amino acid) have been developed that are biodegradable, conductive, and possess antibacterial and photothermal properties for multimodal tumor therapy and enhanced skin regeneration. researchgate.netnih.gov
Future research will likely explore the incorporation of this compound into such polymer networks. The aminooxy group could be used to create unique cross-linking chemistries or to attach bioactive molecules (e.g., drugs, peptides) to the material surface post-fabrication. This could lead to the development of "smart" biomaterials, such as drug-releasing scaffolds for tissue engineering or advanced hydrogels. frontiersin.orgfrontiersin.org
Q & A
What are the standard protocols for synthesizing O-Amino-glycerol, and how can reproducibility be ensured in laboratory settings?
Basic Research Focus
Synthesis of this compound typically involves glycerol functionalization via amino-group introduction, often using catalytic amidation or enzymatic modification. Reproducibility hinges on:
- Precise stoichiometric ratios (e.g., glycerol:amine molar ratios) and reaction temperature control .
- Validation through NMR and LC-MS to confirm structural integrity and purity .
- Documentation of solvent systems (e.g., aqueous vs. organic phases) and catalyst recycling protocols to minimize batch variability .
How should researchers address contradictory data on this compound’s stability under varying pH conditions?
Advanced Research Focus
Contradictions in stability data often arise from unaccounted variables. A systematic approach includes:
- Controlled kinetic studies across pH gradients (e.g., 2–12) with real-time monitoring via UV-Vis spectroscopy .
- Meta-analysis of existing literature to identify methodological disparities (e.g., buffer composition, ionic strength) .
- Application of Arrhenius or Eyring equations to model degradation pathways and isolate pH-dependent mechanisms .
What analytical techniques are most robust for quantifying this compound in complex biological matrices?
Basic Research Focus
For quantification in biological samples (e.g., cell lysates, serum):
- HPLC with fluorescence detection offers high sensitivity (detection limit ~0.1 µM) after derivatization using dansyl chloride .
- Isotope dilution mass spectrometry (ID-MS) using ¹³C-labeled internal standards improves accuracy in metabolomic studies .
- Validation against matrix effects via spike-and-recovery experiments to assess interference from lipids or proteins .
How can computational modeling enhance the understanding of this compound’s interactions with lipid bilayers?
Advanced Research Focus
Molecular dynamics (MD) simulations are critical for probing interactions:
- Force-field parameterization (e.g., CHARMM36) to model amino-glycerol’s charge distribution and hydrogen-bonding capacity .
- Free-energy calculations (e.g., PMF analysis) to quantify penetration depth into lipid bilayers .
- Validation via neutron scattering or fluorescence anisotropy to correlate simulation data with experimental membrane fluidity changes .
What strategies are effective for resolving conflicting hypotheses about this compound’s role in glycation pathways?
Advanced Research Focus
To reconcile mechanistic disagreements:
- Comparative in vitro assays using defined glycation systems (e.g., glucose/ribose with BSA) to isolate this compound’s reactivity .
- Isotopic tracing (¹⁵N/¹³C) to track amino-group transfer kinetics and identify competing pathways .
- Multivariate statistical analysis (e.g., PCA) to differentiate glycation byproducts in LC-MS datasets .
How should researchers design experiments to investigate this compound’s metabolic flux in prokaryotic vs. eukaryotic systems?
Basic Research Focus
Key considerations include:
- Stable isotope-resolved metabolomics (SIRM) with ¹³C-glycerol to trace carbon incorporation .
- Knockout strains (e.g., E. coli ΔglpK) to assess pathway dependencies in prokaryotes .
- Compartment-specific sampling in eukaryotes (e.g., mitochondrial vs. cytosolic fractions) to map metabolic routing .
What frameworks guide the formulation of testable hypotheses about this compound’s role in osmotic stress adaptation?
Advanced Research Focus
Adopt structured frameworks like:
- PICO (Population: microbial cells; Intervention: this compound supplementation; Comparison: wild-type vs. osmolyte-deficient strains; Outcome: growth rate under hyperosmolarity) .
- FINER criteria to ensure hypotheses are Feasible (e.g., tractable model systems), Novel (e.g., unexplored osmoprotectant mechanisms), and Relevant to extremophile biology .
How can researchers optimize literature reviews to identify gaps in this compound’s applications in drug delivery systems?
Basic Research Focus
Leverage systematic review tools:
- Boolean search strings in PubMed/Scopus: (this compound OR aminoglycerol) AND (drug delivery OR nanocarrier) .
- Citation chaining via Google Scholar’s “Cited by” feature to track seminal papers .
- Gap analysis matrices to categorize studies by delivery mechanism (e.g., liposomal vs. polymeric) and identify understudied areas .
What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity assays?
Advanced Research Focus
For non-linear responses:
- Four-parameter logistic (4PL) regression to estimate EC₅₀/LC₅₀ values .
- Benchmark dose (BMD) modeling for threshold identification in chronic exposure studies .
- Bayesian hierarchical models to integrate heterogeneous datasets (e.g., in vitro vs. in vivo toxicity) .
How should interdisciplinary teams collaborate to study this compound’s structural analogs in synthetic biology applications?
Advanced Research Focus
Cross-disciplinary workflows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
